Cas no 688773-98-0 (3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo-)

3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo-
-
- インチ: 1S/C16H21N3O4/c1-23-11-5-9-17-14(20)8-4-10-19-15(21)12-6-2-3-7-13(12)18-16(19)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,20)(H,18,22)
- InChIKey: ONVHBCWKSQTKQR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CCCC(NCCCOC)=O)C1=O
3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3708-2mg |
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide |
688773-98-0 | 90%+ | 2mg |
$59.0 | 2023-05-22 | |
Life Chemicals | F3407-3708-2μmol |
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide |
688773-98-0 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
Life Chemicals | F3407-3708-1mg |
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide |
688773-98-0 | 90%+ | 1mg |
$54.0 | 2023-05-22 |
3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo- 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo-に関する追加情報
Introduction to 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo and Its Significance in Modern Chemical Biology
The compound with the CAS number 688773-98-0, identified as 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative has garnered significant attention due to its structural complexity and potential biological activities. The quinazoline core, a well-known scaffold in medicinal chemistry, is combined with a butanamide moiety and a 1,4-dihydro-2,4-dioxo structure, which collectively contribute to its unique chemical properties and biological relevance.
Recent advancements in the field of drug discovery have highlighted the importance of quinazoline derivatives in developing novel therapeutic agents. Quinazolines are known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern in 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo enhances its pharmacological profile, making it a promising candidate for further investigation. The presence of the 1,4-dihydro-2,4-dioxo group introduces additional functional sites that can interact with biological targets, potentially modulating cellular processes and disease pathways.
In the context of modern chemical biology, the synthesis and characterization of such complex molecules are essential for understanding their mechanisms of action. The CAS number 688773-98-0 serves as a unique identifier for this compound, facilitating its study in academic and industrial research settings. Researchers have been exploring various synthetic routes to optimize the production of this compound while maintaining its structural integrity and biological activity. The development of efficient synthetic methodologies is crucial for scaling up production and enabling further preclinical and clinical evaluations.
The pharmacological potential of 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo has been investigated in several recent studies. For instance, studies have shown that quinazoline derivatives can inhibit kinases and other enzymes involved in cancer progression. The specific arrangement of functional groups in this compound may enhance its binding affinity to target proteins, leading to more effective therapeutic outcomes. Additionally, the methoxypropyl substituent at the N-position could influence metabolic stability and bioavailability, which are critical factors in drug development.
Another area of interest is the antimicrobial activity of quinazoline derivatives. Given the rise of antibiotic-resistant pathogens, there is a growing need for novel antimicrobial agents. Preliminary studies on 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo have suggested that it may exhibit potent activity against certain bacterial strains. This finding is particularly significant in light of recent reports on the emergence of multidrug-resistant bacteria worldwide. Further research is needed to validate these findings and explore potential applications in combating bacterial infections.
The structural features of this compound also make it an attractive scaffold for designing molecules with enhanced selectivity and reduced toxicity. By modifying specific functional groups or introducing new ones, researchers can fine-tune the pharmacological properties of 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo to improve its therapeutic index. Computational modeling and high-throughput screening techniques are being employed to identify optimal analogs with improved efficacy and safety profiles.
From a chemical biology perspective, understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the binding modes of quinazoline derivatives to proteins and nucleic acids. These structural insights can guide the design of next-generation compounds with improved binding affinity and selectivity.
The synthesis of 3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Recent advances in synthetic methodologies have enabled more efficient production processes for complex heterocyclic compounds like this one. Catalytic reactions and flow chemistry techniques are being explored to streamline synthesis while minimizing waste generation.
The potential applications of this compound extend beyond traditional pharmaceuticals. Quinazoline derivatives have shown promise in agrochemicals as well due to their ability to interact with biological targets in plants. Research is ongoing to develop novel agrochemicals based on quinazoline scaffolds that could enhance crop protection while reducing environmental impact.
In conclusion,3(2H)-Quinazolinebutanamide, identified by its CAS number 688773-98-0, represents a significant advancement in chemical biology research with potential applications across multiple therapeutic areas including oncology,antimicrobial therapy,and crop protection technologies . Its unique structural features make it an attractive scaffold for designing novel drug candidates with improved efficacy,selectivity,and safety profiles . Further research is warranted to fully explore its pharmacological potential .
688773-98-0 (3(2H)-Quinazolinebutanamide, 1,4-dihydro-N-(3-methoxypropyl)-2,4-dioxo-) 関連製品
- 499796-64-4(1,7-Heptanediamine, N1-[4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]-2-pyrimidinyl]-)
- 1379361-12-2(4-bromo-1,2-dimethyl-1H-1,3-benzodiazole)
- 50677-34-4(1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine)
- 1227578-16-6(2,5-Di(pyridin-4-yl)pyridine-4-acetonitrile)
- 343375-35-9(3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile)
- 2138551-55-8(4-Tert-butyl-3-[4-(fluoromethyl)piperidin-1-yl]cyclohexan-1-ol)
- 310887-98-0((2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester)
- 2228083-26-7(methyl 2-amino-2-1-(1,3-thiazol-5-yl)cyclopropylacetate)
- 124573-34-8(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol)
- 2171394-96-8(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-methylpropanoic acid)




